molecular formula C10H22N4O2*2HCl B613058 H-Arg-OtBu 2HCl CAS No. 87459-72-1

H-Arg-OtBu 2HCl

Cat. No. B613058
CAS RN: 87459-72-1
M. Wt: 230,31*72,92 g/mole
InChI Key:
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Description

H-Arg-OtBu 2HCl, also known as N-α-t-butyldimethylsilyl-L-arginine hydrochloride, is an organosilicon compound used in organic synthesis and as a reagent in laboratories. It is a versatile reagent that is used in a wide range of applications, including peptide synthesis and the preparation of peptide derivatives, as well as in the synthesis of other organic compounds. This compound is a white, crystalline solid at room temperature and is soluble in a variety of organic solvents.

Scientific Research Applications

  • Aromatic C–H bond cleavage using a Cu(I) ate-complex was studied, identifying the structures and reactivity of copper-containing active intermediates in the sp2 C–H bond cleavage reaction of electron-deficient aromatics. This involved an ate-complex [Cu(OtBu)2]Na cleaving the C–H bond of benzothiazole (Zhang et al., 2016).

  • The crystal structure of the major histocompatibility complex class I H-2Kb molecule containing a single viral peptide was examined, providing insights into peptide binding and T-cell receptor recognition. This involved a fragment of the vesicular stomatitis virus (VSV) nuclear capsid protein, containing an Arg-Gly-Tyr-Val-Tyr-Gln-Gly-Leu sequence (Zhang et al., 1992).

  • Synthesis and characterization of [(diene)Rh[mu-OSi(OtBu)3]]2, a precursor to silica-bound rhodium, were conducted, revealing a dimeric structure with bridging tris(tert-butoxy)siloxy ligands (Jarupatrakorn & Tilley, 2004).

  • The synthesis and evaluation of cyclic peptides containing a δ-sugar amino acid were explored. Tripeptide tert-butyl esters like H-Tyr-Arg(Mtr)-Tyr-OtBu were used to create sugar amino acid/amino acid hybrids, subsequently transformed into macrocycles (Billing & Nilsson, 2005).

  • Access to metastable [GeH2]n materials via a "bottom-up" approach was studied using [Ge(OtBu)2] as a starting material, which underwent OtBu/H exchange to give [GeH2]n materials (Sinclair et al., 2021).

  • The creation of a free germyl cation with aryl ligands was researched. The reaction of Ar(3)GeBr with the silver salt of a weakly coordinating anion led to the free germyl cation Ar(3)Ge(+) (Schenk, Drost & Schnepf, 2009).

  • Microwave-assisted solid-phase synthesis of cyclic RGD peptides was described, with a focus on accelerating reactions involving components like H-Asp(OtBu)-Xxx-Yyy-Arg(Pbf)-Gly-OH (Yamada et al., 2012).

  • Hg(OTf)2-catalyzed arylene cyclization was achieved with high efficiency, revealing insights into the reaction mechanism and the formation of a cationic species (Namba et al., 2008).

properties

IUPAC Name

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFOKKSRMYGTQT-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735326
Record name tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87459-72-1
Record name tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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